Acetic acid;2-tert-butylperoxyethanol
Description
The compound "Acetic acid;2-tert-butylperoxyethanol" is presumed to be a derivative of 2-tert-butoxyethanol (CAS 7580-85-0), where the hydroxyl group of 2-tert-butoxyethanol is esterified with acetic acid, forming 2-tert-butoxyethyl acetate. This esterification results in a structure represented as CH₃COO-CH₂CH₂-O-C(CH₃)₃.
Glycol ether acetates are widely used as solvents in coatings, inks, and cleaning agents due to their balanced solubility in polar and nonpolar substances.
Properties
CAS No. |
24257-55-4 |
|---|---|
Molecular Formula |
C8H18O5 |
Molecular Weight |
194.23 g/mol |
IUPAC Name |
acetic acid;2-tert-butylperoxyethanol |
InChI |
InChI=1S/C6H14O3.C2H4O2/c1-6(2,3)9-8-5-4-7;1-2(3)4/h7H,4-5H2,1-3H3;1H3,(H,3,4) |
InChI Key |
ZUHFOXDWQSTSAO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.CC(C)(C)OOCCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Acetic acid;2-tert-butylperoxyethanol can be synthesized through the copper-catalyzed oxidative coupling of benzyl cyanides with tert-butyl hydroperoxide. This reaction is typically conducted under solvent-free conditions at room temperature, resulting in good to excellent yields . Another method involves the reaction of carboxylic acids or their analogous benzoyl chlorides with tert-butyl hydroperoxide in the presence of a base .
Industrial Production Methods: Industrial production of this compound often involves the use of tert-butyl hydroperoxide and acetic acid under controlled conditions to ensure high yield and purity. The reaction is typically catalyzed by metal catalysts such as copper or nickel to enhance the reaction rate and selectivity.
Chemical Reactions Analysis
Types of Reactions: Acetic acid;2-tert-butylperoxyethanol undergoes various types of chemical reactions, including:
Oxidation: It can act as an oxidizing agent in organic reactions.
Reduction: It can be reduced to form alcohols and other derivatives.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide and metal catalysts such as copper or nickel.
Reduction: Common reagents include hydrogen gas and metal catalysts.
Substitution: Common reagents include nucleophiles such as amines and alcohols.
Major Products Formed:
Oxidation: Products include carboxylic acids and ketones.
Reduction: Products include alcohols and ethers.
Substitution: Products include esters and amides.
Scientific Research Applications
Acetic acid;2-tert-butylperoxyethanol has a wide range of applications in scientific research, including:
Chemistry: It is used as an initiator in polymerization reactions and as an oxidizing agent in organic synthesis.
Biology: It is used in the study of oxidative stress and its effects on biological systems.
Medicine: It is used in the development of pharmaceuticals and as a reagent in drug synthesis.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of acetic acid;2-tert-butylperoxyethanol involves the generation of free radicals through the cleavage of the peroxide bond. These free radicals can initiate polymerization reactions or participate in oxidation reactions. The molecular targets and pathways involved include the activation of oxygen species and the formation of reactive intermediates that can react with various substrates.
Comparison with Similar Compounds
Structural and Physicochemical Properties
Notes:
- The tert-butyl group in 2-tert-butoxyethyl acetate increases steric hindrance, reducing enzymatic hydrolysis rates compared to linear-chain analogs like 2-butoxyethanol acetate. This may enhance environmental persistence .
- Butyl carbitol acetate’s higher molecular weight and additional ether linkage improve solubility in nonpolar matrices, making it suitable for high-performance coatings .
Toxicological Profiles
Key Findings :
- Esterification of glycol ethers (e.g., 2-butoxyethanol acetate) generally reduces acute toxicity compared to their parent alcohols. However, hydrolysis in vivo releases the parent alcohol, which may still pose risks .
- The tert-butyl group in 2-tert-butoxyethanol could slow metabolic breakdown, leading to bioaccumulation concerns, though direct evidence is lacking .
Insights :
- Butyl carbitol acetate’s higher boiling point and stability under heat make it ideal for high-temperature processes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
